molecular formula C16H14FN3O3S3 B2800241 N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1008249-81-7

N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2800241
CAS No.: 1008249-81-7
M. Wt: 411.48
InChI Key: HKFGOZQXXUCMPM-UHFFFAOYSA-N
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Description

“N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide” is a chemical compound that contains several functional groups, including a fluorobenzothiazole, a thiophene sulfonyl group, and a pyrrolidine carboxamide. These groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the fluorine atom, and the coupling with the thiophene sulfonyl group and the pyrrolidine carboxamide. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzothiazole ring with a fluorine atom at the 6-position, a thiophene ring attached via a sulfonyl group, and a pyrrolidine ring with a carboxamide group. The presence of these rings and functional groups would likely result in a rigid and planar structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorine atom could increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .

Scientific Research Applications

Anticancer Applications

Compounds with structural similarity to N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide have demonstrated significant anticancer activity. For instance, fluoro-substituted benzopyrans have been synthesized and tested against lung, breast, and CNS cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Furthermore, 2-anilinopyridine-3-acrylamides, containing elements similar to the query compound, have been developed as tubulin polymerization inhibitors, showing promising cytotoxicity against human lung adenocarcinoma epithelial cell lines (Kamal et al., 2014).

Antimicrobial Applications

Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB, displaying significant activity against the bacterium with low cytotoxicity, highlighting their potential as antituberculosis agents (Jeankumar et al., 2013). Additionally, new compounds incorporating 2-aminobenzothiazoles have shown promising antimicrobial activity, suggesting their efficacy in combating antimicrobial resistance (Anuse et al., 2019).

Enzyme Inhibition Applications

Research on novel compounds with structural similarities has revealed their potential as enzyme inhibitors. For example, certain derivatives have shown significant anti-inflammatory and antinociceptive activities, indicating their ability to inhibit specific enzymes involved in inflammation and pain perception (Alam et al., 2010).

Environmental Applications

Innovative use of related compounds for environmental remediation has also been explored. A novel magnetic nanoadsorbent based on N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide has been developed for the efficient removal of heavy metals such as Cd2+ and Zn2+ from industrial wastes, demonstrating the compound's utility beyond biomedical applications (Zargoosh et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on the structure of the compound, it could potentially interact with a variety of enzymes or receptors .

Future Directions

The study of this compound could provide interesting insights into its chemical and biological properties. Future research could focus on its synthesis, its reactivity, its potential biological targets, and its safety profile .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S3/c17-10-5-6-11-13(9-10)25-16(18-11)19-15(21)12-3-1-7-20(12)26(22,23)14-4-2-8-24-14/h2,4-6,8-9,12H,1,3,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFGOZQXXUCMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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